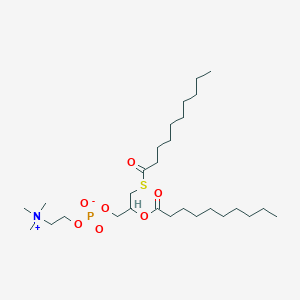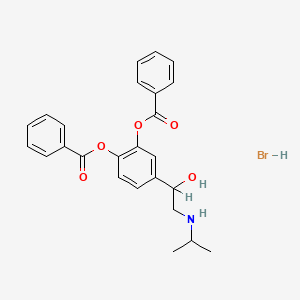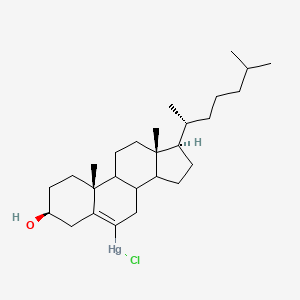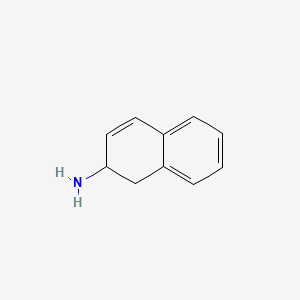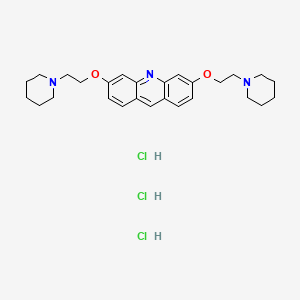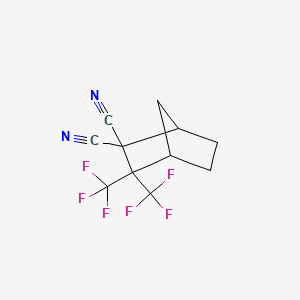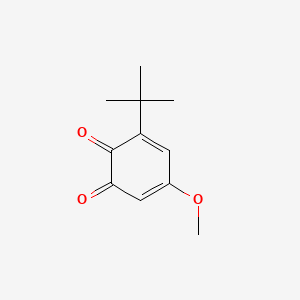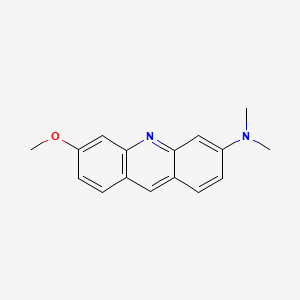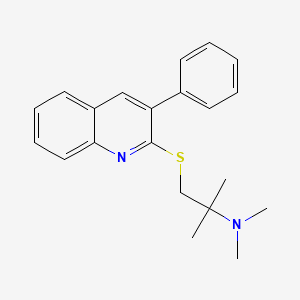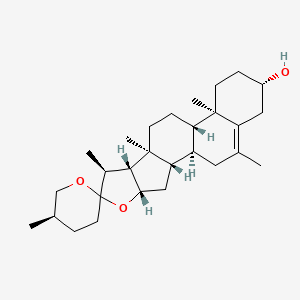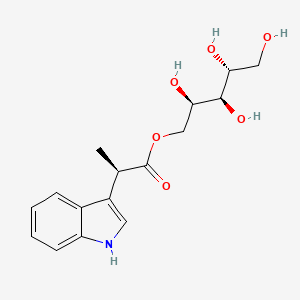
Acremoauxin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acremoauxin A is an indolyl carboxylate ester obtained by formal condensation of one of the primary hydroxy groups of D-arabinitol with the carboxy group of (2R)-2-(indol-3-yl)propanoic acid. It has a role as a plant metabolite, a fungal metabolite and a plant growth regulator. It is a pentitol derivative and an indolyl carboxylate ester. It derives from a D-arabinitol.
Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Properties
A study by Talontsi et al. (2012) revealed that Acremoauxin A exhibited inhibitory effects on two gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus. Additionally, it showed moderate cytotoxicity towards brine shrimp larvae (Artemia salina). This underscores its potential as an antimicrobial and cytotoxic agent.
Synthesis and Chemical Analysis
Goto et al. (2011) focused on the catalytic enantioselective C-H functionalization of indoles with α-diazopropionates using chiral dirhodium(II) carboxylates. They demonstrated the effectiveness of this protocol by synthesizing the (+)-α-methyl-3-indolylacetic acid fragment of Acremoauxin A, a potent plant-growth inhibitor (Goto et al., 2011).
Role in Plant Defense Responses
Research by Durrant et al. (2000) using the tomato Cf-9 gene, which confers resistance to fungal pathogens, led to the identification of ACRE (for Avr9/Cf-9 rapidly elicited) genes. These genes, including Acremoauxin A, were found to be rapidly induced in response to stresses, suggesting a pivotal role during plant defense responses (Durrant et al., 2000).
Propiedades
Número CAS |
125537-93-1 |
|---|---|
Nombre del producto |
Acremoauxin A |
Fórmula molecular |
C16H21NO6 |
Peso molecular |
323.34 g/mol |
Nombre IUPAC |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2R)-2-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C16H21NO6/c1-9(11-6-17-12-5-3-2-4-10(11)12)16(22)23-8-14(20)15(21)13(19)7-18/h2-6,9,13-15,17-21H,7-8H2,1H3/t9-,13-,14-,15-/m1/s1 |
Clave InChI |
YBXVDDODTFXOHM-SEWBAHNZSA-N |
SMILES isomérico |
C[C@H](C1=CNC2=CC=CC=C21)C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)OCC(C(C(CO)O)O)O |
SMILES canónico |
CC(C1=CNC2=CC=CC=C21)C(=O)OCC(C(C(CO)O)O)O |
Sinónimos |
acremoauxin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



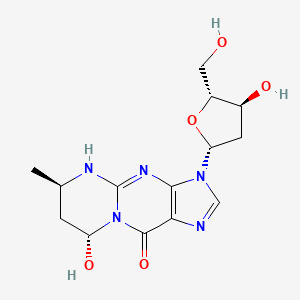
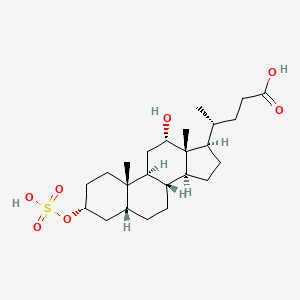
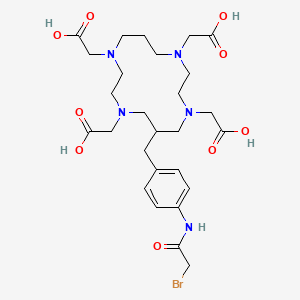
![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)
